molecular formula C12H18N4O B13797567 N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide CAS No. 67026-78-2

N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide

Katalognummer: B13797567
CAS-Nummer: 67026-78-2
Molekulargewicht: 234.30 g/mol
InChI-Schlüssel: NPPXEXPOHVWMNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[N’-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide is a complex organic compound that features a unique structure combining a pyridine ring and a formamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[N’-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide typically involves the reaction of 2-methylbutan-2-amine with pyridine-3-carboxaldehyde, followed by the addition of formamide. The reaction conditions often require a catalyst, such as iodine or tert-butyl hydroperoxide (TBHP), to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-[N’-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[N’-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide oxides, while reduction could produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

N-[N’-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[N’-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,3-dimethylbutan-2-yl)-4-methoxyaniline
  • N-(4-(benzyloxy)-2-methylbutan-2-yl)-2-chloroaniline

Uniqueness

N-[N’-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide is unique due to its combination of a pyridine ring and a formamide group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

67026-78-2

Molekularformel

C12H18N4O

Molekulargewicht

234.30 g/mol

IUPAC-Name

N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide

InChI

InChI=1S/C12H18N4O/c1-4-12(2,3)16-11(14-9-17)15-10-6-5-7-13-8-10/h5-9H,4H2,1-3H3,(H2,14,15,16,17)

InChI-Schlüssel

NPPXEXPOHVWMNN-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C)N=C(NC=O)NC1=CN=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.